molecular formula C14H22O B15175790 Madolin C CAS No. 205239-56-1

Madolin C

Cat. No.: B15175790
CAS No.: 205239-56-1
M. Wt: 206.32 g/mol
InChI Key: SGNHFLIRMDBALK-IVUXSWSDSA-N
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Description

Madolin A is a bicyclogermacrene-type sesquiterpenoid isolated from Aristolochia mollissima (dried roots and stems) and Valeriana officinalis var. latiofolia. Its molecular formula is C₁₅H₂₂O₂₀ (molecular weight: 234.34 g/mol) . Its isolation yield from A. mollissima is extremely low (0.0019% dry weight), reflecting its rarity in natural sources .

Properties

CAS No.

205239-56-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(1R,4R,6R,9Z,11S)-4,12,12-trimethyl-5-oxatricyclo[9.1.0.04,6]dodec-9-ene

InChI

InChI=1S/C14H22O/c1-13(2)10-6-4-5-7-12-14(3,15-12)9-8-11(10)13/h4,6,10-12H,5,7-9H2,1-3H3/b6-4-/t10-,11+,12+,14+/m0/s1

InChI Key

SGNHFLIRMDBALK-IVUXSWSDSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H](C3(C)C)/C=C\CC[C@H]1O2

Canonical SMILES

CC1(C2C1C=CCCC3C(O3)(CC2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Madolin C can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. For instance, a palladium-catalyzed reaction can be employed to form the core structure of this compound . The reaction conditions typically include a specific temperature range, pressure, and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. Techniques such as liquid chromatography-tandem mass spectrometry are used to monitor the purity of the compound during production .

Chemical Reactions Analysis

Reaction Types and Mechanisms

a. Precipitation Reactions
For compounds like AgI or AgCl, precipitation is a key indicator of reaction completion. For example, in the reaction between AgNO₃ and NaCl, the formation of AgCl(s) is accompanied by spectator ions (Na⁺, NO₃⁻) that cancel out in the net ionic equation:
Ag+(aq)+Cl(aq)AgCl(s)\text{Ag}^+ (aq) + \text{Cl}^- (aq) \rightarrow \text{AgCl} (s)

b. Oxidation-Reduction (Redox) Reactions
In hydrogen-fluorine combustion:
H2+F22HF\text{H}_2 + \text{F}_2 \rightarrow 2\text{HF}
Hydrogen is oxidized (from 0 to +1), while fluorine is reduced (from 0 to −1) .

c. Multicomponent Reactions (MCRs)
Reactions like the Ugi or Passerini reactions involve three or more reactants converging into a single product. For example, isocyanides reacting with carbonyl compounds and amines form peptidomimetics via cascade mechanisms .

Experimental Data and Analysis

a. Sample Data Table Template

Reaction TypeReactantsProductsObservations
PrecipitationAgNO₃(aq) + NaCl(aq)AgCl(s) + NaNO₃(aq)White precipitate forms
Oxidation-ReductionH₂(g) + F₂(g)2HF(l)Exothermic, forms HF
MulticomponentIsocyanide + CarbonylPeptidomimeticRapid product formation

b. Key Analytical Metrics

  • Percent Yield : Calculated as:
    Percent Yield=(Actual YieldTheoretical Yield)×100%\text{Percent Yield} = \left( \frac{\text{Actual Yield}}{\text{Theoretical Yield}} \right) \times 100\%
    Example: For Sr(NO₃)₂ synthesis, a yield of 85% was achieved .

  • Error Analysis :
    Common experimental errors (e.g., overheating, impure reagents) can lead to deviations in mass recovery .

Advanced Reaction Kinetics and Modeling

a. Reaction-Diffusion Equations
For spatially heterogeneous systems, reaction-diffusion models account for both reaction rates and molecular diffusion:
Cit=Di2Ci+Ri\frac{\partial C_i}{\partial t} = D_i \nabla^2 C_i + R_i
where DiD_i is the diffusion coefficient and RiR_i the reaction rate .

b. High-Throughput Screening
Techniques like neutral loss mass spectrometry (NL-ADE-MS) enable rapid analysis of reaction outcomes in multiplexed formats, reducing analysis time from days to minutes .

Scientific Research Applications

Madolin C has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Madolin C involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products. The molecular targets of this compound include enzymes and receptors that play crucial roles in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Madolin A with structurally related sesquiterpenoids and compounds with overlapping pharmacological profiles:

Compound Molecular Formula Source Key Pharmacological Activities Yield/Content References
Madolin A C₁₅H₂₂O₂₀ (234.34) Aristolochia mollissima, Valeriana officinalis AChE inhibition, neuroprotection against Aβ toxicity 0.0019% dw (A. mollissima)
Madolin B C₁₅H₂₂O₃₀ (250.34) Aristolochia mollissima Structurally similar to Madolin A; no explicit activity reported 0.00031% dw
Volvalerenal C C₃₀H₄₈O₅ (488.71) Valeriana species Neuroprotective effects against Aβ toxicity (similar to Madolin A) Not specified
Heishuixiecaoline B C₁₇H₂₄O₃₀ (276.38) Valeriana species Enhances NGF activity; neuroprotective effects Not specified
Volvalerenic Acid D C₃₀H₄₈O₅ (488.71) Valeriana species Enhances NGF activity; structurally distinct (bicyclogermacren-4E(5),10Z(1)-diene derivative) Not specified
Guayulin A C₂₀H₂₈O₄ (332.44) Parthenium species Fungistatic activity against Aspergillus niger; allergenic properties Not specified

Key Observations:

Structural Similarities :

  • Madolin A and B share a bicyclogermacrene backbone but differ in oxygen content and functional groups (C₁₅H₂₂O₂₀ vs. C₁₅H₂₂O₃₀) .
  • Volvalerenal C and Heishuixiecaoline B, though larger molecules, share neuroprotective mechanisms with Madolin A .

Pharmacological Overlap :

  • Madolin A and Volvalerenal C both counteract amyloid-beta-induced neurotoxicity, suggesting a common target in neurodegenerative pathways .
  • Unlike Madolin A, Volvalerenic Acid D lacks AChE inhibitory activity, highlighting the importance of Madolin A’s epoxide group and C-14 functionality for this activity .

Natural Source Limitations :

  • Madolin A’s yield (0.0019% dw) is significantly lower than that of other Valeriana-derived compounds like Kissoone A (isolated alongside Madolin A in V. officinalis), which may hinder large-scale pharmacological studies .

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